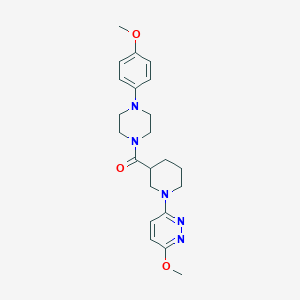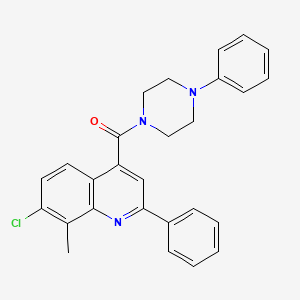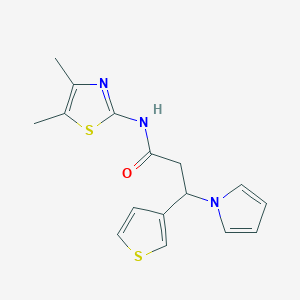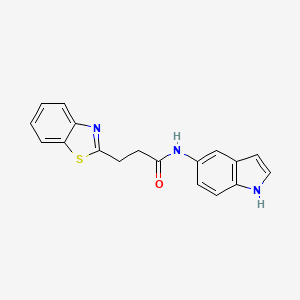
(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone is a complex organic molecule featuring both piperazine and pyridazine moieties. These structural motifs are often found in pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. A common synthetic route might include:
Formation of the Piperazine Intermediate: This can be achieved by reacting 4-methoxyphenylamine with a suitable piperazine derivative under controlled conditions.
Formation of the Pyridazine Intermediate: This involves the reaction of 6-methoxypyridazine with a piperidine derivative.
Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time would be carefully controlled.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation would be employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products
Oxidation: Methoxy groups can be converted to aldehydes or acids.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the effects of piperazine and pyridazine derivatives on biological systems. It can serve as a probe to understand receptor-ligand interactions.
Medicine
Medically, this compound may have potential as a therapeutic agent. Piperazine and pyridazine derivatives are known for their pharmacological activities, including anti-inflammatory, antipsychotic, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine and pyridazine moieties can interact with various receptors and enzymes in the body. For instance:
Molecular Targets: These could include neurotransmitter receptors, enzymes involved in metabolic pathways, or ion channels.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, neurotransmission, or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(4-Bromophenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone
- (4-(4-Chlorophenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone
Uniqueness
The uniqueness of (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-methoxypyridazin-3-yl)piperidin-3-yl)methanone lies in its dual methoxy groups, which can influence its pharmacokinetic properties and biological activity. The presence of both piperazine and pyridazine rings also provides a versatile scaffold for further chemical modifications.
This compound’s distinct structure and potential applications make it a valuable subject for ongoing research in various scientific fields
Eigenschaften
Molekularformel |
C22H29N5O3 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-[1-(6-methoxypyridazin-3-yl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C22H29N5O3/c1-29-19-7-5-18(6-8-19)25-12-14-26(15-13-25)22(28)17-4-3-11-27(16-17)20-9-10-21(30-2)24-23-20/h5-10,17H,3-4,11-16H2,1-2H3 |
InChI-Schlüssel |
JGWMTZKWEQSPAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({5-[(benzylsulfanyl)methyl]-4-(4-sulfamoylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10978242.png)
![3,4-Dimethyl-6-[(3-phenylpropyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10978243.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(1H-indol-3-yl)butanamide](/img/structure/B10978248.png)
![2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B10978249.png)
![2-({5-[(benzylsulfanyl)methyl]-4-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10978252.png)

![(6-Fluoro-4-hydroxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10978260.png)
![N-{4-[2-(dimethylamino)ethoxy]phenyl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10978266.png)

![5-ethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B10978283.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10978291.png)
![N-(2-oxo-2-{[6-(trifluoromethyl)pyridin-3-yl]amino}ethyl)-4-phenylpiperazine-1-carboxamide](/img/structure/B10978298.png)
![1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10978306.png)
